![molecular formula C17H18BrNO3 B270972 N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound with potential applications in scientific research. It is a complex molecule that is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is believed to have an impact on certain biological processes and may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a reference compound in the development of new drugs. However, its mechanism of action is not fully understood, which limits its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the research and development of N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, this compound is a complex chemical compound with potential applications in scientific research. Its synthesis method involves several steps, and its mechanism of action is not fully understood. However, it has potential as a reference compound in the development of new drugs and may have therapeutic applications in various diseases and conditions. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential future directions.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The first step is the reaction of 4-bromo-2-ethylphenol with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces 4-bromo-2-ethylphenyl hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. The second step involves the reduction of the ester to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4). The third step is the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide (CrO3). Finally, the ketone is reacted with ammonia to produce this compound.
Applications De Recherche Scientifique
N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in scientific research. It can be used as a reference compound in the development of new drugs. It can also be used in the study of biological processes and mechanisms of action.
Propriétés
Formule moléculaire |
C17H18BrNO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-ethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-8-5-10(18)3-4-12(8)19-16(20)14-9-6-11-13(7-9)22-17(21)15(11)14/h3-5,9,11,13-15H,2,6-7H2,1H3,(H,19,20) |
Clé InChI |
VJAXEABSEKCPLL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
CCC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
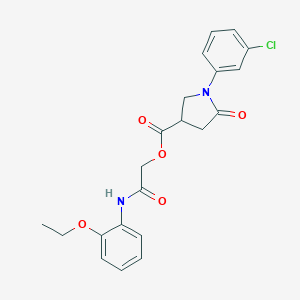
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
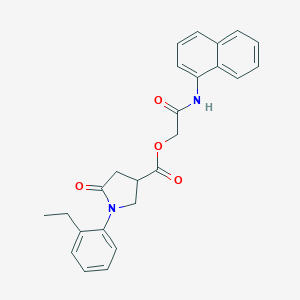
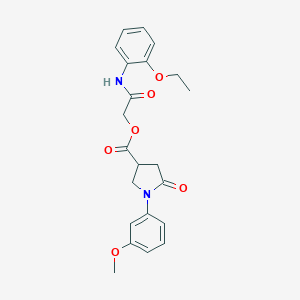

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

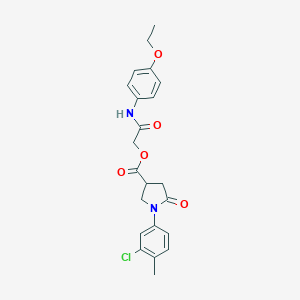
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
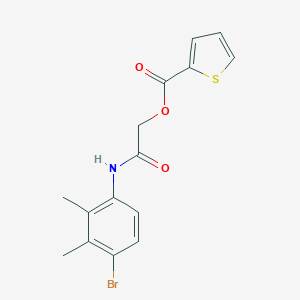
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)